N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride
Overview
Description
Preparation Methods
The synthesis of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves several steps. The key starting materials include 4-morpholin-2-ylpyrimidine and acetamide. The reaction typically proceeds through a series of condensation and substitution reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biological pathways by binding to specific receptors or enzymes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride can be compared with other similar compounds, such as:
N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide: This compound lacks the dihydrochloride component and may have different solubility and stability properties.
4-Morpholin-2-ylpyrimidine derivatives: These compounds share the morpholine and pyrimidine rings but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10;;/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKVYFBACSEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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